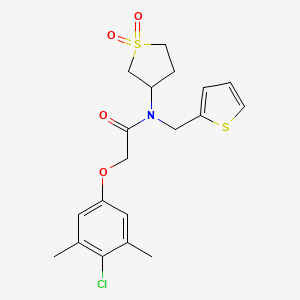![molecular formula C24H41N3O B15026289 (2E)-2-[(5Z)-6-methyl-8-(5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)oct-5-en-2-ylidene]hydrazinecarboxamide](/img/structure/B15026289.png)
(2E)-2-[(5Z)-6-methyl-8-(5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)oct-5-en-2-ylidene]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a urea moiety and a decahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene derivative, followed by the introduction of the urea group through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-((6-Hydroxy-5,5,8a-trimethyl-2-methylenedecahydro-1-naphthalenyl)methoxy)-2H-chromen-2-one
- 4-[5-(7-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpentoxy]-4-oxobutanoic acid
Uniqueness
[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
Molekularformel |
C24H41N3O |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
[(E)-[(Z)-8-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-6-methyloct-5-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C24H41N3O/c1-17(9-7-10-19(3)26-27-22(25)28)11-13-20-18(2)12-14-21-23(4,5)15-8-16-24(20,21)6/h9,20-21H,2,7-8,10-16H2,1,3-6H3,(H3,25,27,28)/b17-9-,26-19+ |
InChI-Schlüssel |
MQKDJZNKVQJXEX-DSYLEHHZSA-N |
Isomerische SMILES |
C/C(=C/CC/C(=N/NC(=O)N)/C)/CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCCC(=NNC(=O)N)C)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-N-ethyl-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026216.png)
![N-(2-methoxyethyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026221.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B15026224.png)
![5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15026234.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026244.png)
![ethyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15026251.png)
![N-(3-chloro-4-methylphenyl)-2-[(5E)-2,4-dioxo-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15026257.png)
![N-(4-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026260.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate](/img/structure/B15026266.png)
![allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15026271.png)

![(2Z)-6-(4-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026295.png)
![4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B15026301.png)
![(2Z)-6-(4-chlorobenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026305.png)
